molecular formula C10H15N3O B7474349 5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide

5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide

Cat. No. B7474349
M. Wt: 193.25 g/mol
InChI Key: FOYFXSOKIUYJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C10H16N2O. It is commonly known as MPP and is used in scientific research for its various biochemical and physiological effects. MPP is a pyrazine derivative and is synthesized through various methods.

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, it is believed to act on various signaling pathways in the body. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. MPP also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
MPP has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). MPP also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, MPP has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments. It is a stable compound and can be easily synthesized with high purity and yield. MPP is also relatively inexpensive compared to other compounds used in scientific research. However, MPP has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways. Additionally, MPP has not been extensively tested in vivo, and its safety and toxicity profile are not well established.

Future Directions

There are several future directions for the study of MPP. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to establish its safety and toxicity profile in vivo. Overall, MPP has great potential for scientific research and may have various applications in the future.

Synthesis Methods

MPP can be synthesized through various methods. One of the most common methods is the reaction of 2-acetylpyrazine with isobutylamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrazine with isobutylamine in the presence of a reducing agent. These methods produce MPP with high purity and yield.

Scientific Research Applications

MPP is used in scientific research for its various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MPP also has antioxidant properties and can protect cells from oxidative stress. Additionally, MPP has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)4-13-10(14)9-6-11-8(3)5-12-9/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYFXSOKIUYJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide

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